molecular formula C12H18O2 B8490976 2-(2,4-Dimethylbenzyloxy)ethyl methyl ether CAS No. 910251-39-7

2-(2,4-Dimethylbenzyloxy)ethyl methyl ether

Cat. No.: B8490976
CAS No.: 910251-39-7
M. Wt: 194.27 g/mol
InChI Key: RWHTVBSOIKSUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethylbenzyloxy)ethyl methyl ether is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

910251-39-7

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-(2-methoxyethoxymethyl)-2,4-dimethylbenzene

InChI

InChI=1S/C12H18O2/c1-10-4-5-12(11(2)8-10)9-14-7-6-13-3/h4-5,8H,6-7,9H2,1-3H3

InChI Key

RWHTVBSOIKSUCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)COCCOC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-bromo-m-xylene (30 mg, 0.16 mmol, containing 2-bromo-m-xylene) and 1,4-dioxane (2 ml) were added water (0.2 ml), cesium carbonate (0.16 mg, 0.49 mmol), potassium (2-methoxyethoxymethyl) trifluoroborate (64 mg 0.32 mmol), palladium (II) acetate (3.6 mg, 0.016 mmol) and 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (13 mg, 0.032 mmol). Then, the reaction mixture was stirred at 100° C. (external temperature) for 12 hours. After the reaction mixture was allowed to cool at room temperature, to the reaction mixture was added water and hexane. The organic layer was washed with an aqueous saturated sodium chloride solution, and the organic layer was separated. After the organic layer was dried with anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. The residue was purified by thin layer chromatography (hexane 100%) to obtain the title compound (32 mg, 0.16 mmol, 71%) as a mixture of 2-(2,6-dimethylbenzyloxy)ethyl methyl ether derived from 2-bromo-m-xylene contained in a raw material.
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
cesium carbonate
Quantity
0.16 mg
Type
reactant
Reaction Step Three
[Compound]
Name
potassium (2-methoxyethoxymethyl) trifluoroborate
Quantity
64 mg
Type
reactant
Reaction Step Three
Quantity
13 mg
Type
reactant
Reaction Step Three
Quantity
3.6 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Three
Yield
71%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.